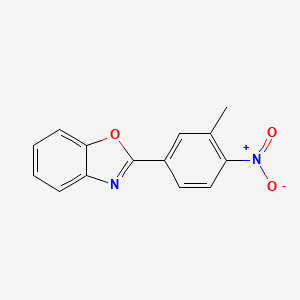![molecular formula C17H16Cl2N2O3 B5738183 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide, commonly known as DIMEB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of imidamide compounds and has a molecular weight of 408.3 g/mol.
Mécanisme D'action
DIMEB is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, as well as the enzymes cyclooxygenase-2 and lipoxygenase. DIMEB has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
DIMEB has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. DIMEB has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
DIMEB has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. DIMEB has also been shown to have low toxicity in animal studies. However, one limitation of DIMEB is that it has poor solubility in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on DIMEB. One area of interest is in the development of new anti-cancer therapies based on DIMEB's ability to inhibit breast cancer cell growth. Another potential direction is in the development of new treatments for Alzheimer's disease based on DIMEB's ability to inhibit acetylcholinesterase. Additionally, further research is needed to fully understand DIMEB's mechanism of action and its potential applications in other areas of scientific research.
Méthodes De Synthèse
DIMEB can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenylhydrazine with 2-methoxybenzoyl chloride, followed by the reaction of the resulting product with ethyl chloroacetate. The final product is obtained by the hydrolysis of the ethyl ester using sodium hydroxide.
Applications De Recherche Scientifique
DIMEB has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. It has been shown to have anti-cancer properties, specifically in the inhibition of breast cancer cell growth. DIMEB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-23-15-5-3-2-4-12(15)9-17(22)24-21-16(20)8-11-6-7-13(18)10-14(11)19/h2-7,10H,8-9H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIJKQBWNWTGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

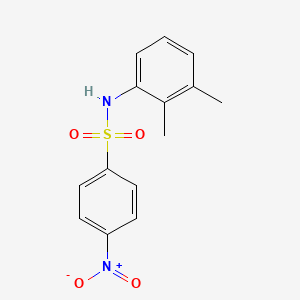
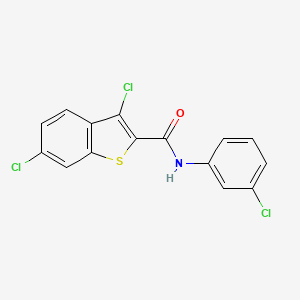
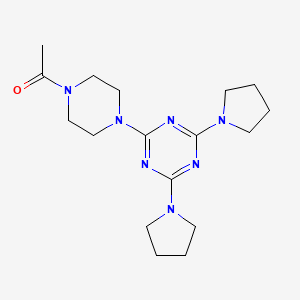
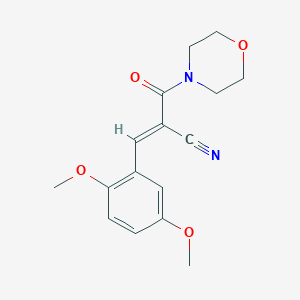
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)

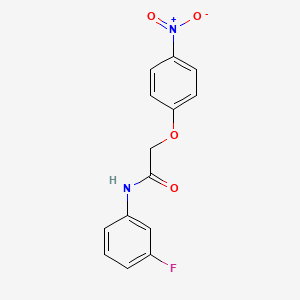
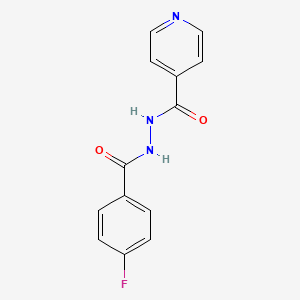
![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)
